molecular formula C7H7NO2 B097638 3-Acetoxypyridine CAS No. 17747-43-2

3-Acetoxypyridine

Cat. No. B097638
CAS RN: 17747-43-2
M. Wt: 137.14 g/mol
InChI Key: QZDWODWEESGPLC-UHFFFAOYSA-N
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Description

3-Acetoxypyridine is a chemical compound that is related to pyridine derivatives with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss 3-acetoxypyridine, they do provide insights into the chemistry of pyridine derivatives and their functionalization, which can be relevant to understanding the broader context of 3-acetoxypyridine's chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods, including oxidative C-H amination. For instance, (diacetoxy)iodobenzene-mediated oxidative C-H amination has been used to synthesize 3-amino substituted imidazopyridines at ambient temperature under metal-free conditions, suggesting a potential pathway for the synthesis of related compounds like 3-acetoxypyridine . Additionally, the synthesis of complex pyridine derivatives, such as those containing bipyridine and pyrazole moieties, has been reported using starting materials that could be structurally related to 3-acetoxypyridine .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and properties. For example, the aminomethylation of 3-hydroxy pyridines has been shown to occur primarily at specific positions on the pyridine ring, which could be relevant for understanding the reactivity of the acetoxypyridine moiety in 3-acetoxypyridine . The confirmation of structures through spectroscopic methods, such as 1H NMR, is essential for characterizing these compounds .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions that can modify their structure and properties. The conversion of aminomethyl derivatives of pyridines to acetoxy derivatives and further transformation into hydroxy and bromomethyl derivatives has been explored . These reactions demonstrate the versatility of pyridine derivatives in undergoing functional group transformations, which could be extrapolated to the chemical behavior of 3-acetoxypyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as 3-acetoxypyridine, are influenced by their molecular structure. Poly(3-aminopyridine) has been prepared by electrochemical polymerization, and its properties, including thermal stability, spectroscopic characteristics, and electrical resistivity, have been studied . These findings provide a glimpse into the properties that 3-acetoxypyridine might exhibit, such as semiconducting behavior and photoresponse .

Scientific Research Applications

  • Synthesis of 3-Substituted 2-Aminofuro[3,2-b]pyridines

    • 3-Acetoxypyridine, derived from 3-hydroxypyridine N-oxide, has been used in the synthesis of 3-substituted 2-aminofuro[3,2-b]pyridines. These compounds exhibit various tautomeric structures and can undergo cyclization in strong acids (Stein, Manna, & Lombardi, 1978).
  • Study of Tautomeric Equilibria

    • Research has focused on the equilibrium between 4-acetoxypyridine and N-acetyl-4-pyridone. These compounds demonstrate that in solution, two isomers are in equilibrium, contributing to the understanding of the behavior of pyridine derivatives (Fleming & Philippides, 1970).
  • Investigation into Ionic and Cycloaddition Reactions

    • The addition of acetic acid to pyridynes and quinolynes, resulting in products like 2-acetoxypyridine, has been studied to understand their ionic and cycloaddition reactions. These reactions provide insights into the chemical behavior of pyridine derivatives (Fleet, Fleming, & Philippides, 1971).
  • Antimicrobial Activity of Iron Chelators

    • 3-Acetoxypyridine derivatives have been evaluated for their antimicrobial activity. Compounds like CP251 exhibit inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections (Qiu et al., 2011).
  • Preparation of 3-Acetylamino-5-ethoxypyridine

    • The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine demonstrates the utility of 3-acetoxypyridine derivatives in synthesizing other chemical compounds (Hertog, Falter, & Van D. Linde, 1948).
  • Inhibition of Tyrosinase by Pyridinones

    • Studies on 3-hydroxypyridine-4-ones, related to 3-acetoxypyridine, have explored their potential as iron(III) chelators and inhibitors of tyrosinase. This research is significant for understanding the interaction of these compounds with enzymes (Hider & Lerch, 1989).
  • Chemiluminescence in DNA Reactions

    • The effect of 3-hydroxypyridines on the chemiluminescence of the reaction of DNA with N-acetylethylenimine has been studied, highlighting the potential role of these compounds in influencing DNA interactions (Troitskaya, Lashkova, & Kruglyakova, 1976).
  • Development of Novel Anticonvulsants

    • Research on derivatives of 3-acetoxypyridine has led to the synthesis of new compounds with significant anticonvulsant activity, indicating their potential application in medical treatments (Unverferth et al., 1998).
  • Supramolecular Structures with Binding Sites

    • The development of supramolecular structures containing 3-acetoxypyridine derivatives demonstrates their utility in creating compounds with specific binding sites for ions and metals, contributing to advancements in chemical engineering and materials science (Hilmey & Paquette, 2004).

Safety And Hazards

3-Acetoxypyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

pyridin-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-3-2-4-8-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDWODWEESGPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170315
Record name 3-Pyridyl acetate
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxypyridine

CAS RN

17747-43-2
Record name 3-Acetoxypyridine
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Record name 3-Pyridyl acetate
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Record name 17747-43-2
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Record name 3-Pyridyl acetate
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Record name 3-pyridyl acetate
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Record name 3-PYRIDYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
N Elming, S Furberg, G Hevesy… - Acta Chemica …, 1957 - actachemscand.org
… Starting from 2-acetoxymethyl-3-acetoxypyridine (obtained from 3-pyridinol after Stempel and Buzzi2) they prepared the 1-oxide which was transformed into 3-hydroxypicolinaldehyde …
Number of citations: 4 actachemscand.org
S Prachayasittikul, G Doss… - Journal of heterocyclic …, 1991 - Wiley Online Library
… pected products was the isolation of 2-(l-adamantylthio)3-acetoxypyridine (3.5%) from the reaction of 3-bromopyridine 1-oxide (lg) with AdmSH in acetic anhydride. No …
Number of citations: 13 onlinelibrary.wiley.com
Y Ueno, T Takaya, E Imoto - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
… The yield of acetylanisole was 76% on the basis of 3-acetoxypyridine. … with 2-acetoxypyridine were higher than those with 3-acetoxypyridine. o-… did not react with 3-acetoxypyridine …
Number of citations: 22 www.journal.csj.jp
S Prachayasittikul, T Suksrichavalit… - EXCLI J, 2008 - academia.edu
Diverse biological activities of sulfur containing pyridines were reported. To investigate for new lead compounds, thus, 1-adamantylthiopyridines bearing 3-substituents (OEt, OAc, NAc2, …
Number of citations: 23 www.academia.edu
Y Pocker, N Watamori - Biochemistry, 1971 - ACS Publications
… All of the 3-acetoxypyridine esters used in this study were synthesized by the following method. To a solution of 0.04 mole of 3-hydroxypyridine and 0.04 mole of pyridine in 100 ml of …
Number of citations: 24 pubs.acs.org
Y Pocker, N Watamori - Biochemistry, 1973 - ACS Publications
… The esterase activity of bovine carbonicanhydrase is scrutinized with respect to 3-acetoxypyridine, 3-acetoxy-2-nitropyridine, and 3-acetoxy-2,6-dinitropyridine as substrates. For each …
Number of citations: 21 pubs.acs.org
N Desideri, F Manna, ML Stein - Journal of heterocyclic …, 1988 - Wiley Online Library
… which was obtained also by alkylation with ethyl iodide and sodium hydride in dimethylformamide of 2‐oxo‐3‐cyano‐3H‐furo[3,2‐b]‐pyridine or of p‐nitrophenyl‐3‐acetoxypyridine‐2‐…
Number of citations: 6 onlinelibrary.wiley.com
GWJ Fleet, I Fleming, D Philippides - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… the same benzynes.ll We find that 3-acetoxypyridine is at least partially unstable under the … Thus it is possible that some 3-acetoxypyridine could have been produced in the addition of …
Number of citations: 9 pubs.rsc.org
S Shukla, AP Mishra - Arabian Journal of Chemistry, 2019 - Elsevier
… coordination complexes of VO (II) with the Schiff base derived from 4-aminoacetophenone, 1-acetonaphthone and 4-methoxybenzaldehyde with 2-imino 4-thiobiuret; 3-acetoxypyridine …
Number of citations: 17 www.sciencedirect.com
S Shukla, AP Mishra - Inorganic Chemistry Research, 2018 - inorgchemres.org
… Cl2 with the Schiff base N-(4-Acetyl-phenyl)-acetimidic acid pyridine-3-yl ester derived from 4-aminoacetophenone with 3-acetoxypyridine have been synthesized and characterized by …
Number of citations: 4 www.inorgchemres.org

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